(E)-3-chloro-2-methyl-4-thiophen-2-ylbut-2-enal
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Overview
Description
(E)-3-chloro-2-methyl-4-thiophen-2-ylbut-2-enal is an organic compound characterized by the presence of a thiophene ring, a chlorine atom, and an enal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-chloro-2-methyl-4-thiophen-2-ylbut-2-enal typically involves the reaction of thiophene derivatives with chlorinated alkenes under controlled conditions. One common method includes the use of a Grignard reagent, where the thiophene derivative is reacted with a chlorinated alkene in the presence of a catalyst such as palladium or nickel. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as distillation, crystallization, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-chloro-2-methyl-4-thiophen-2-ylbut-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enal group to an alcohol or alkane.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated, aminated, or alkylated derivatives.
Scientific Research Applications
(E)-3-chloro-2-methyl-4-thiophen-2-ylbut-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-chloro-2-methyl-4-thiophen-2-ylbut-2-enal involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiophene ring and enal group allow it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-chloro-2-methyl-4-thiophen-2-ylbut-2-enone
- (E)-3-chloro-2-methyl-4-thiophen-2-ylbut-2-enoic acid
- (E)-3-chloro-2-methyl-4-thiophen-2-ylbut-2-enol
Uniqueness
(E)-3-chloro-2-methyl-4-thiophen-2-ylbut-2-enal is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its enal group allows for versatile chemical transformations, while the thiophene ring provides stability and potential biological activity.
Properties
Molecular Formula |
C9H9ClOS |
---|---|
Molecular Weight |
200.69 g/mol |
IUPAC Name |
(E)-3-chloro-2-methyl-4-thiophen-2-ylbut-2-enal |
InChI |
InChI=1S/C9H9ClOS/c1-7(6-11)9(10)5-8-3-2-4-12-8/h2-4,6H,5H2,1H3/b9-7+ |
InChI Key |
HTWOXVNWRNYXJK-VQHVLOKHSA-N |
Isomeric SMILES |
C/C(=C(/CC1=CC=CS1)\Cl)/C=O |
Canonical SMILES |
CC(=C(CC1=CC=CS1)Cl)C=O |
Origin of Product |
United States |
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